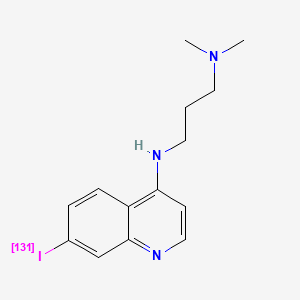
Iometin (131I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
ヨウ素131は、通常、原子炉内でテルル二酸化物 (TeO2) ターゲットを中性子照射することで生成されます . このプロセスには、以下の手順が含まれます。
工業的製造方法
工業的な設定では、ヨウ素131は同様の方法で製造されますが、規模が大きくなります。 照射された TeO2 は、ヨウ素131を抽出し、その後、精製されて医療用として処方されます .
化学反応解析
反応の種類
ヨウ素131は、次のようなさまざまな化学反応を起こします。
酸化: ヨウ素131は、次亜ヨウ素酸 (HOI) やヨウ素 (I2) を形成するために酸化することができます.
還元: ヨウ素131は、ヨウ化物イオン (I-) に還元することができます。
置換: ヨウ素131は、ヨウ化メチル (CH3I) などの有機ヨウ化物を形成するために置換反応に関与することができます.
一般的な試薬と条件
酸化: 過酸化水素 (H2O2) や塩素 (Cl2) などの試薬が一般的に使用されます。
還元: チオ硫酸ナトリウム (Na2S2O3) などの還元剤が使用されます。
置換: 有機溶媒と触媒は、置換反応を促進するために使用されます。
主要な生成物
- 次亜ヨウ素酸 (HOI)
- ヨウ素 (I2)
- ヨウ化メチル (CH3I)
科学研究における用途
ヨウ素131は、特に化学、生物学、医学、工業の分野において、科学研究で幅広い用途があります .
化学
- 放射性標識 : ヨウ素131は、さまざまな化合物を標識し、化学反応を追跡し、研究するために使用されます。
生物学
- 分子生物学 : ヨウ素131は、分子生物学の実験で、生物系におけるヨウ素の挙動を研究するために使用されます。
医学
- 治療的用途 : ヨウ素131は、ベータ線を照射して甲状腺組織を破壊することで、甲状腺機能亢進症と甲状腺がんの治療に使用されます .
- 診断画像 : ヨウ素131は、甲状腺の機能を評価し、異常を検出するために、少量の用量で甲状腺の画像診断に使用されます .
工業
化学反応の分析
Types of Reactions
Iodine-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form hypoiodous acid (HOI) and elemental iodine (I2).
Reduction: It can be reduced to iodide ions (I-).
Substitution: Iodine-131 can participate in substitution reactions to form organic iodides such as methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) and chlorine (Cl2) are commonly used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) are employed.
Substitution: Organic solvents and catalysts are used to facilitate substitution reactions.
Major Products
- Hypoiodous Acid (HOI)
- Elemental Iodine (I2)
- Methyl Iodide (CH3I)
科学的研究の応用
Iodine-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Radiolabeling : Iodine-131 is used to label various compounds for tracing and studying chemical reactions.
Biology
- Molecular Biology : It is used in molecular biology experiments to study the behavior of iodine in biological systems.
Medicine
- Therapeutic Applications : Iodine-131 is used to treat hyperthyroidism and thyroid cancer by destroying thyroid tissue through beta radiation .
- Diagnostic Imaging : It is used in small doses for imaging the thyroid gland to assess its function and detect abnormalities .
Industry
作用機序
ヨウ素131は、ベータ線とガンマ線によってその作用を発揮します . 口腔から投与されると、ヨウ素131は迅速に吸収され、体の細胞外液に分布します。 ヨウ化物は、ナトリウム/ヨウ化物シンポーターを介して甲状腺に濃縮され、その後、ヨウ素に酸化されます . ヨウ素131のベータ線は甲状腺組織を破壊するため、甲状腺機能亢進症と甲状腺がんの治療に効果的です .
類似化合物との比較
生物活性
Iometin (131I), a radiopharmaceutical, is primarily utilized in the diagnosis and treatment of thyroid disorders, particularly hyperthyroidism and thyroid cancer. This article delves into its biological activity, examining its dosimetry, cytogenetic effects, and therapeutic outcomes based on diverse research findings.
Overview of Iometin (131I)
Iometin is a radioactive isotope of iodine that emits beta and gamma radiation. Its biological activity is largely attributed to its ability to concentrate in the thyroid gland, making it effective for both diagnostic imaging and therapeutic applications. The compound's efficacy is influenced by factors such as administered dose, patient characteristics, and biological response.
Dosimetry and Biological Absorbed Dose
Dosimetry studies are crucial for understanding the radiation exposure associated with Iometin treatment. A study evaluated the physical and biological dosimetry methods in patients receiving I-131 therapy. The mean administered activity was found to be 4347.5 ± 695.6 MBq, with whole-body absorbed doses calculated using both the Medical Internal Radiation Dosimetry (MIRD) method and cytokinesis-block micronucleus (MN) assay-based analysis.
| Group | Mean Absorbed Dose (mGy) | Statistical Significance |
|---|---|---|
| I | 68.2 ± 17.5 | Not significant |
| II | 46.0 ± 11.4 | p < 0.01 |
| III | 90.5 ± 26.9 | p < 0.01 |
The MN assay indicated a significant increase in MN frequency post-treatment, suggesting cytogenetic damage due to radiation exposure from I-131 therapy .
Cytogenetic Effects
The cytogenetic effects of Iometin were assessed through various studies focusing on MN frequency as a biomarker for genotoxicity. In patients treated with I-131, there was a reported increase in MN frequency by approximately 217% compared to baseline values, indicating a dose-dependent relationship between I-131 administration and cytogenetic damage .
Case Studies
- Hyperthyroidism Treatment : A cohort study involving patients with hyperthyroidism demonstrated that post-treatment MN frequencies were significantly elevated compared to pre-treatment levels across all groups analyzed. This finding underscores the reversible nature of cytogenetic damage induced by low-dose I-131 treatments .
- Thyroid Cancer Patients : Another study highlighted the long-term effects of I-131 on thyroid cancer patients, noting an increased risk of secondary malignancies due to cumulative radiation exposure. The biokinetic model developed for iodine distribution in these patients provides insights into organ-specific doses and potential risks associated with treatment .
Therapeutic Efficacy
The therapeutic efficacy of Iometin (131I) in managing thyroid conditions has been well-documented. A systematic review indicated that patients receiving I-131 therapy for hyperthyroidism experienced significant symptomatic relief and normalization of thyroid function tests within months post-treatment.
Summary of Findings
- Efficacy : High success rates in achieving euthyroid status in hyperthyroid patients.
- Safety : Generally well-tolerated; however, monitoring for potential long-term risks such as secondary cancers is recommended.
- Dosimetry : Accurate dosimetry is critical for optimizing treatment outcomes while minimizing adverse effects.
特性
CAS番号 |
17033-83-9 |
|---|---|
分子式 |
C14H18IN3 |
分子量 |
359.22 g/mol |
IUPAC名 |
N-(7-(131I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15+4 |
InChIキー |
XKUMTLINEKGTOG-OZMBLXRMSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
異性体SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[131I] |
正規SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Key on ui other cas no. |
17033-83-9 |
同義語 |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















